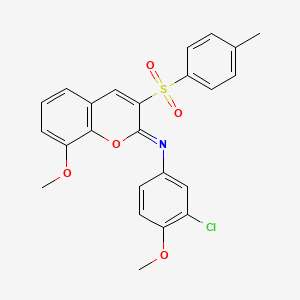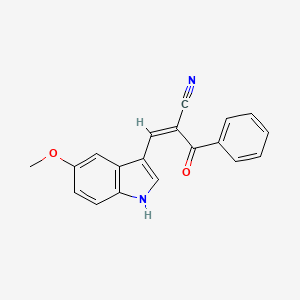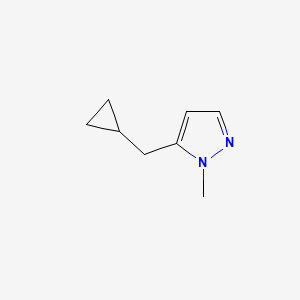
5-(Cyclopropylmethyl)-1-methyl-1h-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(Cyclopropylmethyl)-1-methyl-1h-pyrazole” is a chemical compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The cyclopropylmethyl group is derived from cyclopropane and is typically produced in a cyclopropanation reaction . The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .
Synthesis Analysis
The synthesis of “this compound” could potentially involve the coupling reaction of cyclopropanemethanol with alkynes to form substituted allylic alcohols . Another possible method could be the use of diazo compounds, such as diazomethane, which can react with olefins to produce cyclopropanes in a two-step manner .
Molecular Structure Analysis
Due to the unfavored bond angles (60°), cyclopropyl groups are highly strained . Two orbital models were proposed to describe the bonding situation. The Coulson-Moffit model uses bent bonds. The C-C bonds are formed by overlap of two sp-hybrid orbitals . Alternatively, the structure can be explained with the Walsh model .
Chemical Reactions Analysis
Cyclopropyl groups are good donors in hyperconjugation resulting in a considerable stabilization of carbocations . In contrast to double bonds, stabilization of radicals is weaker and stabilization of carbanions is negligible . This is explained by the occupation of the π system with two more electrons, making the cyclopropyl methyl cation’s HOMO isolobal to the allyl anion’s HOMO .
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivities
Synthesis of Derivatives : A new series of 1H-pyrazole derivatives containing an aryl sulfonate moiety have been synthesized. These compounds have shown potential anti-inflammatory activity and antimicrobial effects against both Gram-positive and Gram-negative bacterial and fungal strains. The compound 5b emerged as a potent anti-inflammatory agent, highlighting the chemical versatility of pyrazole derivatives for therapeutic applications (Kendre et al., 2013).
Biological Evaluation : Extensive work has been done to evaluate the biological activities of sulfonamide-containing 1,5-diarylpyrazole derivatives. These studies have led to the identification of several potent and selective inhibitors of cyclooxygenase-2 (COX-2), showcasing the potential of pyrazole derivatives in the treatment of conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Antiproliferative Agents
Novel Antiproliferative Compounds : The chemical synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives has demonstrated significant cytotoxic effects against breast cancer and leukemic cells. These findings suggest the utility of pyrazole derivatives as potential small molecule inhibitors for the treatment of leukemia and breast cancer, further exemplifying their role in developing new cancer therapies (Ananda et al., 2017).
Antioxidant and Anticancer Activities
Antioxidant and Anticancer Evaluation : Research into 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives has shown that these compounds possess significant radical scavenging activity and cytotoxic properties against colorectal carcinoma cells. This supports the potential therapeutic applications of pyrazole derivatives in cancer treatment, highlighting their capacity to induce apoptosis in cancer cells through activation of autophagy proteins (Cadena-Cruz et al., 2021).
Structural and Theoretical Investigations
Molecular Structure Analysis : Studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have combined experimental and theoretical approaches to understand the molecular structure and properties of pyrazole derivatives. These investigations provide valuable insights into the electronic transitions within the molecule, which are crucial for designing compounds with desired biological or chemical properties (Viveka et al., 2016).
Safety and Hazards
The safety data sheet for cyclopropyl bromide, a related compound, indicates that it is extremely flammable, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with care, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
5-(cyclopropylmethyl)-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10-8(4-5-9-10)6-7-2-3-7/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWZHVNTNOAMCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-pyridin-2-ylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2955952.png)
![1-[4-(2-Fluoro-6-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2955954.png)
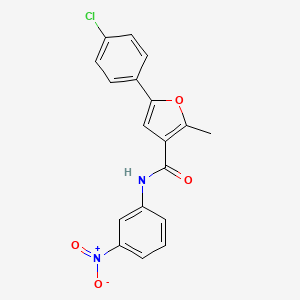
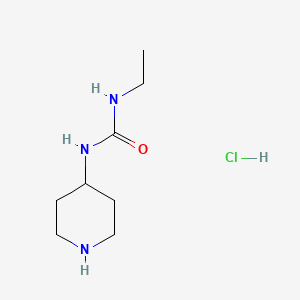
![2-(Difluoromethyl)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2955960.png)
![Methyl 3-{[2-(trifluoromethyl)-4-pyridinyl]amino}-2-thiophenecarboxylate](/img/structure/B2955961.png)
![3-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzoic acid](/img/structure/B2955964.png)
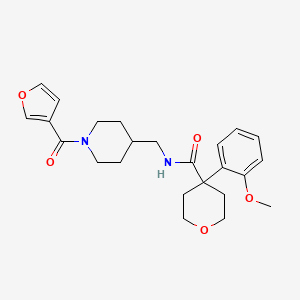
![Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate](/img/structure/B2955969.png)
![N-(1-Cyanocyclohexyl)-2-[4-(4-cyano-3-methyl-1,2-thiazol-5-yl)piperazin-1-yl]acetamide](/img/structure/B2955970.png)
![N-{2-cyano-1-[4-(4-methoxyphenyl)piperazino]vinyl}-N'-(4-methylphenyl)urea](/img/structure/B2955971.png)
